Fmoc-Cys(Acm)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Fmoc-Cys(Acm)-OH (Fmoc-L-cysteine(acetamidomethyl)-hydroxamic acid) is a key building block used in solid-phase peptide synthesis (SPPS) for incorporating cysteine residues into peptides ().

Protecting Group Strategy

Fmoc (Fluorenylmethoxycarbonyl) Group

This group protects the alpha-amino (N-terminal) functionality of the cysteine residue during peptide chain elongation. It can be selectively removed under mild acidic conditions using trifluoroacetic acid (TFA) to allow further chain extension ().

Acm (Acetamidomethyl) Group

This group protects the thiol (SH) side chain of cysteine. The Acm group offers several advantages:

- Stability: It remains stable under acidic conditions typically used in Fmoc-based SPPS, allowing for selective protection of the thiol compared to the alpha-amino group ().

- Directed Disulfide Bond Formation: The Acm group can be selectively removed with specific reagents like mercury (Hg(II)) or silver (Ag(I)) ions. This allows for controlled formation of disulfide bridges between cysteine residues within the peptide or with other external cysteine-containing molecules, creating the specific folded structure of the final product ().

Applications in Peptide Synthesis

Fmoc-Cys(Acm)-OH is particularly useful for synthesizing peptides containing disulfide bridges, which are crucial for the proper folding and function of many proteins and peptides. These bridges contribute to the stability and three-dimensional structure of the molecule ().

Here are some specific research applications:

Synthesis of Peptides with Defined Disulfide Bridges

Fmoc-Cys(Acm)-OH allows researchers to control the formation of disulfide bridges at specific locations within a peptide sequence. This is essential for studying the structure-function relationship of proteins and designing therapeutic peptides with desired properties ().

Production of Cyclic Peptides

Disulfide bridges can cyclize peptide chains, forming ring structures. Fmoc-Cys(Acm)-OH facilitates the synthesis of cyclic peptides with defined structures, which are valuable research tools for studying protein-protein interactions and developing new drugs ().

Fmoc-Cysteine(Acm)-Hydroxyl is a derivative of cysteine, an amino acid that plays a crucial role in protein synthesis and cellular functions. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and an acetylaminomethyl (Acm) group on the thiol side chain. This structure enhances its stability and solubility, making it suitable for various chemical applications, particularly in peptide synthesis.

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for the subsequent coupling of this amino acid in peptide synthesis.

- Thiol Reactions: The thiol group can participate in redox reactions, forming disulfides or reacting with electrophiles.

- Acetylation: The Acm group can be cleaved using mercury(II) or silver(I) salts, resulting in the formation of free cysteine residues .

Fmoc-Cysteine(Acm)-Hydroxyl exhibits biological activities typical of cysteine derivatives. It plays a role in:

- Antioxidant Defense: Cysteine is a precursor to glutathione, a major antioxidant in cells.

- Protein Folding: It aids in the formation of disulfide bonds, which are critical for the structural integrity of proteins.

- Cell Signaling: Cysteine residues are often involved in signaling pathways due to their reactive thiol groups.

Several methods exist for synthesizing Fmoc-Cysteine(Acm)-Hydroxyl:

- Direct Synthesis:

- Alternative Methods:

- Cysteine can be protected using various protecting groups before introducing the Fmoc group, followed by purification steps such as extraction and acidification.

Fmoc-Cysteine(Acm)-Hydroxyl is primarily used in:

- Peptide Synthesis: It serves as an intermediate for synthesizing peptides with specific functionalities.

- Drug Development: The compound's ability to form disulfide bonds makes it valuable in developing peptide-based therapeutics.

- Bioconjugation: Its reactive thiol group allows for conjugation with other biomolecules, enhancing drug delivery systems.

Studies have shown that Fmoc-Cysteine(Acm)-Hydroxyl interacts with various biological molecules. Its thiol group can form reversible bonds with proteins and enzymes, influencing their activity. Additionally, research indicates its potential role in modulating redox states within cells, which can affect signaling pathways .

Several compounds share structural similarities with Fmoc-Cysteine(Acm)-Hydroxyl. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Feature | Unique Aspect |

|---|---|---|

| Fmoc-Cysteine | No Acm protection | More reactive due to unprotected thiol group |

| Acm-Cysteine | No Fmoc protection | Less stable during peptide synthesis |

| N-acetyl-L-cysteine | No Fmoc or Acm protection | Simpler structure; less versatile for synthesis |

| Fmoc-L-cysteine(Thz) | Thiazolidine ring instead of Acm | Different side-chain chemistry affecting reactivity |

The presence of both Fmoc and Acm groups in Fmoc-Cysteine(Acm)-Hydroxyl provides enhanced stability and versatility compared to other derivatives, making it particularly useful in complex peptide synthesis.

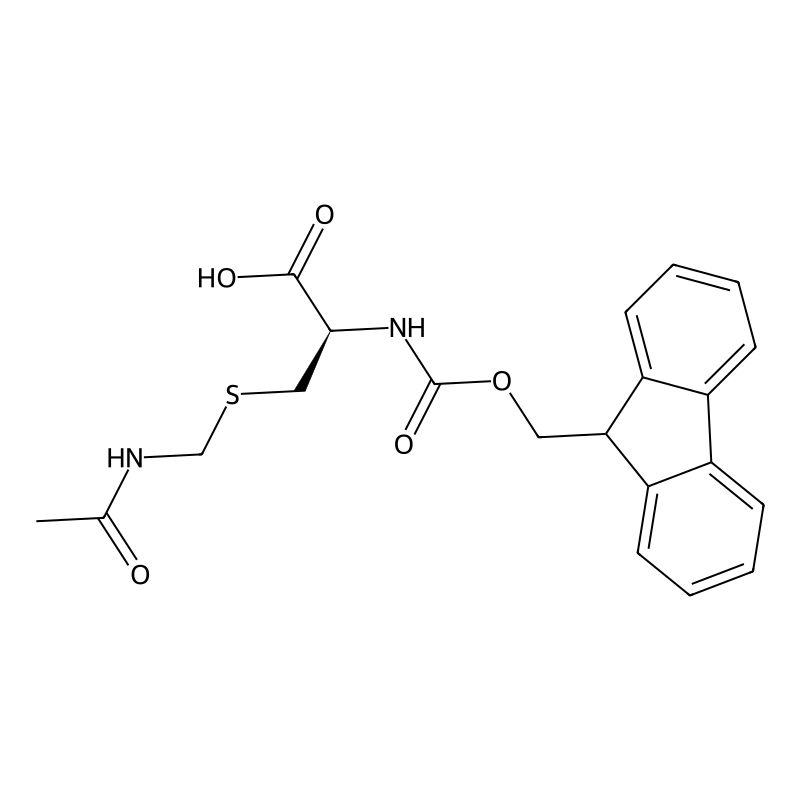

Fmoc-Cys(Acm)-OH (CAS 86060-81-3) is systematically named N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(acetamidomethyl)-L-cysteine. Its molecular formula is C₂₁H₂₂N₂O₅S, with a molecular weight of 414.5 g/mol. The structure comprises:

- Fmoc group: A base-labile urethane protecting the α-amino group.

- Acm group: A thiol-protecting group attached to cysteine’s sulfur atom.

- L-Cysteine backbone: The chiral center ensures biological compatibility in peptide sequences.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₂N₂O₅S | |

| Molecular Weight | 414.5 g/mol | |

| CAS Number | 86060-81-3 | |

| Solubility | DMF, DCM, NMP | |

| Deprotection Reagents | I₂, Hg(OAc)₂, Tl(TFA)₃ |

Historical Development and Significance in Peptide Chemistry

The Fmoc group was introduced by Louis A. Carpino in 1970 as a base-labile alternative to the acid-sensitive Boc group. Its adoption revolutionized SPPS by enabling orthogonal protection strategies when paired with tert-butyl (tBu) side-chain groups. The Acm group, introduced in the 1960s, provided stability under acidic conditions, making it ideal for sequential disulfide bond formation. Together, these groups address the challenges of synthesizing cysteine-rich peptides like oxytocin, insulin, and conotoxins.

Molecular Structure and Configuration

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(acetamidomethyl)-L-cysteine represents a sophisticated amino acid derivative with a complex molecular architecture incorporating multiple protective groups [1] [6]. The compound possesses the molecular formula C₂₁H₂₂N₂O₅S and exhibits a molecular weight of 414.47-414.48 grams per mole [1] [3] [6]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(acetamidomethyl)-L-cysteine, reflecting its derivation from L-cysteine with two distinct protecting groups [6] [7] [24].

The molecular structure features three primary structural components that define its chemical identity and functionality [2] [5]. The backbone consists of an L-cysteine residue maintaining its natural (S)-stereochemistry at the alpha carbon, which is critical for its biological recognition and synthetic utility [3] [7]. The alpha-amino group is protected by a 9-fluorenylmethyloxycarbonyl group, commonly utilized in solid-phase peptide synthesis due to its base-labile properties and compatibility with acidic conditions [26] [27]. The thiol side chain of the cysteine residue is protected by an acetamidomethyl group, which provides orthogonal protection that remains stable under basic conditions while being removable under oxidative conditions [5] [30].

The stereochemical configuration of the compound maintains the L-configuration at the alpha carbon, as evidenced by its specific rotation of -32.0 to -36.0 degrees when measured at a concentration of 1 gram per 100 milliliters in methanol [3] [7] [17]. This optical activity confirms the preservation of the natural amino acid stereochemistry throughout the synthetic protection process [17] [21]. The compound's three-dimensional structure exhibits significant conformational flexibility due to the presence of multiple rotatable bonds, particularly around the protecting group attachments [4] [6].

The Standard International Chemical Identifier string for the compound is InChI=1S/C21H22N2O5S/c1-13(24)22-12-29-11-19(20(25)26)23-21(27)28-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18-19H,10-12H2,1H3,(H,22,24)(H,23,27)(H,25,26)/t19-/m0/s1, providing a unique computational identifier for database searches and structural analysis [4] [6]. The corresponding Standard International Chemical Identifier Key is CSMYOORPUGPKAP-IBGZPJMESA-N, offering a shortened hash representation of the molecular structure [4] [6].

Physical and Chemical Characteristics

The compound exhibits distinctive physical properties that reflect its complex molecular structure and multiple functional groups [3] [7] [11]. At standard temperature and pressure conditions of 20 degrees Celsius, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(acetamidomethyl)-L-cysteine exists as a solid crystalline material [3] [7] [11]. The physical appearance is characterized as a white to light yellow powder or crystalline solid, with the slight coloration attributed to the presence of the fluorenyl chromophore [3] [7] [11].

The thermal properties of the compound reveal important stability characteristics under various temperature conditions [1] [3] [7]. The melting point ranges from 147 to 155 degrees Celsius, with decomposition occurring during the melting process [1] [3] [7] [15] [17]. This decomposition behavior is typical for amino acid derivatives containing multiple protecting groups, where thermal energy sufficient for melting also initiates chemical breakdown of the protective moieties [15] [17]. The predicted boiling point under standard atmospheric pressure is 714.1 ± 60.0 degrees Celsius, although this value represents a theoretical calculation since the compound undergoes decomposition well before reaching this temperature [15] [21].

The density of the compound is predicted to be 1.327 ± 0.06 grams per cubic centimeter, indicating a relatively dense solid structure consistent with the presence of the fluorenyl ring system and multiple heteroatoms [15] [21]. The predicted pKa value of 3.43 ± 0.10 suggests that the compound behaves as a moderately strong acid under physiological conditions, primarily due to the carboxylic acid functionality [21].

Solubility characteristics reveal important information about the compound's behavior in various solvent systems [18] [19] [21]. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations up to 100 milligrams per milliliter (equivalent to 241.27 millimolar) when assisted by ultrasonication [19]. Solubility is also observed in chloroform, dichloromethane, ethyl acetate, and acetone, reflecting the compound's affinity for organic solvents due to its hydrophobic protecting groups [4] [21]. Conversely, the compound exhibits poor solubility in water, which is expected given the presence of the large hydrophobic fluorenyl group and the acetamidomethyl protection [18] [21].

| Property | Value | Method/Conditions |

|---|---|---|

| Molecular Weight | 414.47-414.48 g/mol | Mass spectrometry |

| Melting Point | 147-155°C (decomposition) | Differential scanning calorimetry |

| Density | 1.327 ± 0.06 g/cm³ | Predicted |

| Specific Rotation | -32.0 to -36.0° | c=1, methanol, 20°C |

| pKa | 3.43 ± 0.10 | Predicted |

| Solubility in Dimethyl Sulfoxide | 100 mg/mL | Ultrasonication assisted |

| Water Solubility | Poor | Visual observation |

The traditional preparation of Fmoc-Cys(Acm)-OH follows established synthetic protocols that have been refined over decades of peptide chemistry development. The classical approach involves a two-step sequential protection strategy where cysteine undergoes initial S-protection followed by N-protection [3] [4].

Sequential Protection Strategy

The conventional methodology initiates with the protection of the cysteine thiol group using acetamidomethyl chloride in the presence of a suitable base. This reaction typically occurs in an organic solvent such as dimethylformamide or acetonitrile under controlled pH conditions [4]. The resulting S-acetamidomethyl cysteine intermediate is subsequently treated with fluorenylmethyloxycarbonyl chloride or its activated ester derivative to introduce the N-terminal protection [3].

Research investigations have demonstrated that Fmoc-Cys(Acm)-OH exhibits excellent synthesis characteristics when employed in Fmoc solid-phase peptide synthesis protocols. The compound shows superior performance on automated peptide synthesizers, with minimal racemization observed during coupling reactions [4] [5]. Comparative studies indicate racemization rates below 1.0 percent when utilizing diisopropylcarbodiimide and hydroxybenzotriazole coupling conditions .

Optimized Reaction Conditions

Classical synthetic routes benefit from careful optimization of reaction parameters including temperature control, solvent selection, and reagent stoichiometry. The S-protection step typically requires temperatures ranging from 0 to 25 degrees Celsius to minimize side reactions, while the subsequent Fmoc introduction proceeds efficiently at room temperature [4]. The use of anisole, ethanedithiol, and ethylmethylsulfide scavenger mixtures in ratios of 3:1:1 provides effective protection against side reactions during trifluoroacetic acid cleavage procedures [3] [7].

| Synthetic Route | Starting Materials | Temperature Range | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Traditional Two-Step | CysHCl, Acm, acetic acid | Room temperature | Multiple steps | Well-established methodology |

| Direct Protection | Cysteine, Acm chloride, Fmoc-OSU | Room temperature | 4-12 hours | Streamlined approach |

| Modified Sequential | Protected cysteine derivatives | 0-25°C | 6-24 hours | Enhanced selectivity |

Patent-Protected Preparation Protocols

Several innovative preparation methodologies for Fmoc-Cys(Acm)-OH have been developed and protected through patent applications, representing significant advances in synthetic efficiency and industrial applicability.

One-Pot Synthesis Patent

Chinese Patent CN109160891A describes a revolutionary one-pot synthesis methodology that significantly improves production efficiency while reducing environmental impact [1]. This patented process comprises three sequential steps: initial formation of the Cys(Acm) intermediate, direct reaction with Fmoc-OSU, and final purification through extraction and crystallization procedures.

The patented methodology specifies precise reaction conditions including hydrochloric acid concentrations of 30-37 weight percent and mass ratios of hydrochloric acid to cysteine hydrochloride to acetamidomethyl to water of 4:(0.8-1.5):(1.6-2.4):(3-5) [1]. Reaction temperatures are maintained between 0-10 degrees Celsius with reaction times extending 18-30 hours to ensure complete conversion.

Large-Scale Manufacturing Patents

Patent US20150045534 addresses the challenges of large-scale therapeutic peptide synthesis using Sieber Amide resin combined with Fmoc chemistry [8]. This approach enables cost-effective manufacturing of high-purity peptides containing unnatural amino acids, with particular emphasis on scalability and quality control measures.

The patent US20070249806 focuses on solid-phase Fmoc chemistry processes for preparing complex cyclic peptides [9]. This methodology involves assembling peptide chains comprising six amino acids and thioalkyl carboxylic acids in required sequences on solid supports, followed by selective deprotection and cyclization procedures.

| Patent ID | Year | Key Innovation | Temperature Control | Scalability |

|---|---|---|---|---|

| CN109160891A | 2019 | One-pot Cys(Acm) formation | 0-10°C maintained | Industrial scale |

| US20150045534 | 2015 | Sieber Amide resin system | Room temperature | Large-scale manufacturing |

| US20070249806 | 2007 | Solid-phase Fmoc chemistry | Controlled environment | Pilot to commercial scale |

Process Optimization Features

Patent-protected methodologies incorporate advanced process optimization features including automated pH control systems, precise temperature regulation, and integrated purification protocols. The Chinese patent method specifically addresses environmental concerns by reducing organic solvent consumption through aqueous-based reaction systems and efficient extraction procedures [1].

One-Pot Synthesis Strategies

One-pot synthesis approaches represent significant advances in synthetic efficiency for Fmoc-Cys(Acm)-OH preparation, offering reduced processing times, minimized intermediate isolation requirements, and improved overall yields.

Integrated Protection Strategy

The one-pot methodology described in Chinese Patent CN109160891A exemplifies advanced synthetic strategy where Cys(Acm) formation and Fmoc protection occur in a single reaction vessel [1]. This approach eliminates intermediate isolation steps while maintaining high product purity and yield consistency.

The process initiates with the simultaneous treatment of cysteine hydrochloride with acetamidomethyl reagent and hydrochloric acid in aqueous medium. The resulting Cys(Acm) intermediate remains in solution and directly reacts with Fmoc-OSU under controlled pH conditions [1]. Acetone addition during the Fmoc coupling step enhances reagent solubility and promotes reaction efficiency, with optimal mass ratios of acetone to Fmoc-OSU to acetamidomethyl maintained at (1.8-2.5):(0.8-1.2):1.

Nanostar Sieving Technology

The PEPSTAR (Peptide Synthesis via Nanostar Sieving) methodology represents an innovative liquid-phase peptide synthesis approach featuring iterative amino acid additions to nanostar supports [10] [11]. This technology employs organic solvent nanofiltration for isolation of growing peptides after each synthesis cycle, enabling efficient one-pot processing.

Fmoc-Cys(Acm)-OH selection for PEPSTAR applications specifically targets cysteine stability during acidic global deprotection procedures while maintaining acetamidomethyl protection intact [10] [11]. The methodology consists of coupling reactions, Fmoc removal, and nanofiltration separation of reaction byproducts in integrated reactor-separator systems.

Microwave-Assisted Synthesis

Microwave-assisted one-pot synthesis strategies enable rapid and efficient preparation of Fmoc-Cys(Acm)-OH derivatives with significantly reduced reaction times [12]. These methodologies employ controlled microwave heating to accelerate protection reactions while maintaining selectivity and minimizing side product formation.

| One-Pot Strategy | Key Technology | Processing Time | Environmental Impact |

|---|---|---|---|

| Chinese Patent Method | Direct Cys(Acm) formation | 18-30 hours | Reduced solvent consumption |

| PEPSTAR Nanofiltration | Nanostar sieving separation | Variable cycles | Solvent recovery systems |

| Microwave-Assisted | Controlled MW heating | 0.5-2 hours | Energy efficiency |

Industrial Scale Production Techniques

Industrial-scale production of Fmoc-Cys(Acm)-OH requires sophisticated manufacturing processes that balance efficiency, quality, and economic considerations while meeting stringent pharmaceutical and research grade specifications.

Process Scale-Up Considerations

Industrial scale-up of Fmoc-Cys(Acm)-OH synthesis involves critical considerations including heat transfer optimization, mixing efficiency, and waste stream management [17]. Process development from discovery to commercial scale requires systematic optimization of reaction parameters, purification protocols, and crystallization procedures to maintain product quality while achieving economic viability.

Advanced manufacturing facilities incorporate automated systems for reagent addition, temperature control, and product isolation to minimize human intervention and ensure reproducible results [18]. Continuous improvement programs focus on yield optimization, solvent recovery, and waste minimization to enhance environmental sustainability.

Quality Assurance Protocols

Industrial production maintains rigorous quality assurance protocols encompassing incoming raw material testing, in-process monitoring, and final product certification [19] [20]. Storage requirements specify controlled temperature conditions ranging from 2-8 degrees Celsius with protection from moisture and light to maintain product stability throughout shelf life.

| Production Scale | Purity Specifications | Quality Control Methods | Cost Optimization |

|---|---|---|---|

| Laboratory (1-25g) | >98% HPLC purity | HPLC, NMR, MS analysis | Premium pricing |

| Pilot Scale (100g-1kg) | >97% HPLC purity | HPLC, optical rotation | Moderate pricing |

| Commercial (>1kg) | >95% HPLC purity | HPLC, water content | Optimized costs |

| Large Scale (>10kg) | >95% HPLC purity | HPLC, elemental analysis | Economy of scale |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant